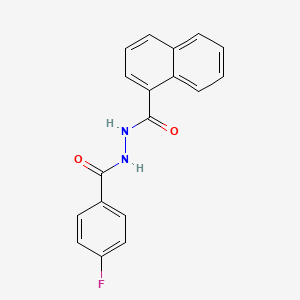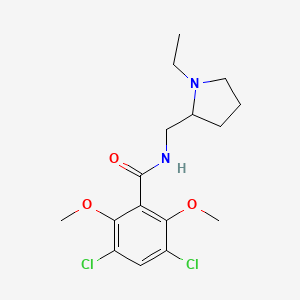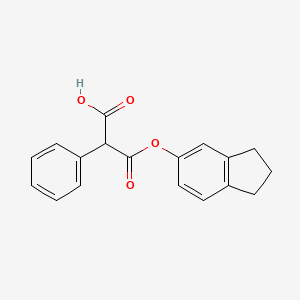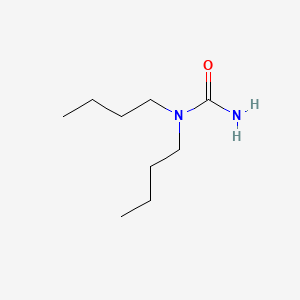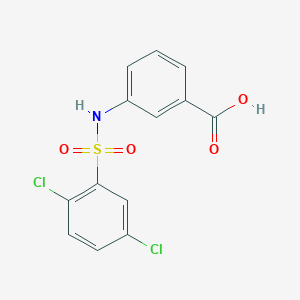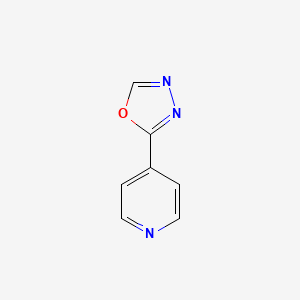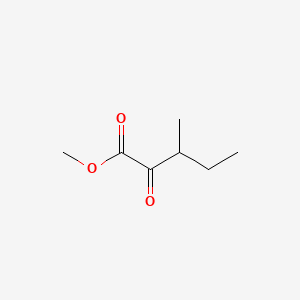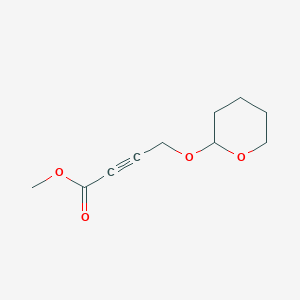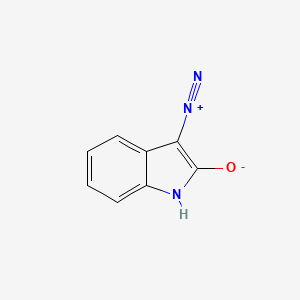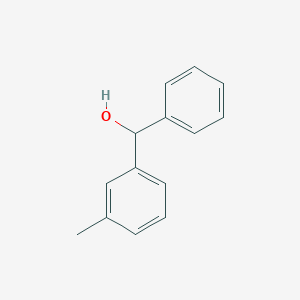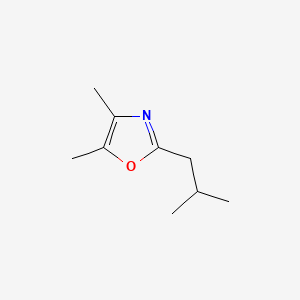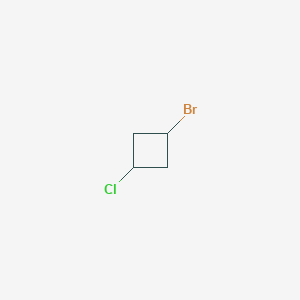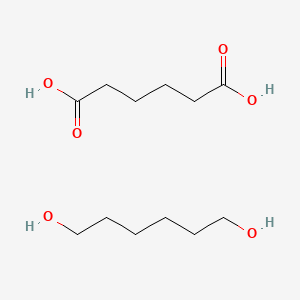
Poly(1 6-hexamethylene adipate) averag&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(1,6-hexamethylene adipate) averag& is a synthetic polymer composed of hexanediol and adipic acid. It is known for its flexibility, durability, and resistance to various chemicals. This compound is widely used in various industries due to its unique properties.
Preparation Methods
Poly(1,6-hexamethylene adipate) averag& is typically synthesized through the polycondensation of hexanediol and adipic acid. The reaction is carried out under high temperature and vacuum conditions to remove water, which is a byproduct of the reaction. Industrial production methods often involve the use of catalysts to speed up the reaction and improve yield .
Chemical Reactions Analysis
Poly(1,6-hexamethylene adipate) averag& undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the polymer, which can lead to the formation of carboxylic acids and other oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols and other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups
Scientific Research Applications
Poly(1,6-hexamethylene adipate) averag& has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biodegradable materials and drug delivery systems.
Medicine: Utilized in the production of medical devices and implants due to its biocompatibility.
Industry: Applied in the manufacturing of coatings, adhesives, and elastomers
Mechanism of Action
The mechanism of action of poly(1,6-hexamethylene adipate) averag& involves its interaction with various molecular targets and pathways. The polymer’s flexibility and durability allow it to form strong bonds with other materials, enhancing their properties. Its biocompatibility makes it suitable for use in medical applications, where it interacts with biological tissues without causing adverse reactions .
Comparison with Similar Compounds
Poly(1,6-hexamethylene adipate) averag& is unique due to its combination of flexibility, durability, and chemical resistance. Similar compounds include:
Poly(ethylene adipate): Known for its biodegradability and used in similar applications.
Poly(1,4-butylene adipate): Offers similar flexibility and durability but with different mechanical properties.
Polycaprolactone diol: Used in the production of polyurethanes and known for its biodegradability
Poly(1,6-hexamethylene adipate) averag& stands out due to its specific combination of properties, making it a versatile and valuable compound in various fields.
Properties
CAS No. |
25212-06-0 |
|---|---|
Molecular Formula |
C12H24O6 |
Molecular Weight |
264.31 g/mol |
IUPAC Name |
hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C6H10O4.C6H14O2/c7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2 |
InChI Key |
WPEOOEIAIFABQP-UHFFFAOYSA-N |
SMILES |
C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
Canonical SMILES |
C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
Key on ui other cas no. |
25212-06-0 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
